molecular formula C7H5FN2O2S B6209856 1H-1,3-benzodiazole-2-sulfonyl fluoride CAS No. 2060052-54-0

1H-1,3-benzodiazole-2-sulfonyl fluoride

Cat. No.: B6209856
CAS No.: 2060052-54-0
M. Wt: 200.19 g/mol
InChI Key: UHMGZCPRYPLLLN-UHFFFAOYSA-N
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Description

1H-1,3-Benzodiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C₇H₅FN₂O₂S and a molecular weight of 200.19 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1H-1,3-benzodiazole-2-sulfonyl fluoride typically involves the reaction of 1H-1,3-benzodiazole with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity.

Chemical Reactions Analysis

1H-1,3-Benzodiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-1,3-Benzodiazole-2-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,3-benzodiazole-2-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to enzyme inhibition or protein modification. This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

1H-1,3-Benzodiazole-2-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds such as:

The uniqueness of this compound lies in its high reactivity due to the presence of the sulfonyl fluoride group, making it particularly useful in biochemical and medicinal research.

Properties

CAS No.

2060052-54-0

Molecular Formula

C7H5FN2O2S

Molecular Weight

200.19 g/mol

IUPAC Name

1H-benzimidazole-2-sulfonyl fluoride

InChI

InChI=1S/C7H5FN2O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)

InChI Key

UHMGZCPRYPLLLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)F

Purity

95

Origin of Product

United States

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